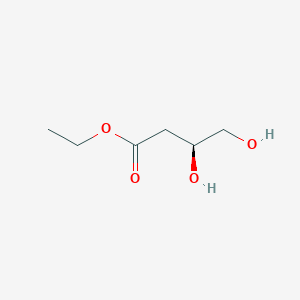

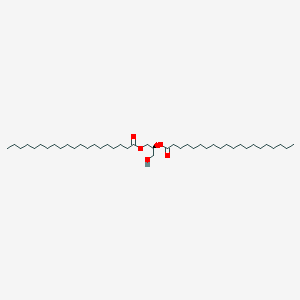

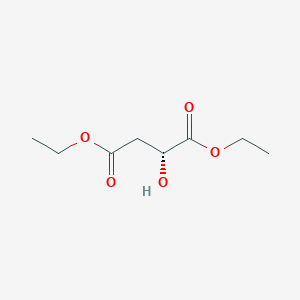

(S)-ethyl 3,4-dihydroxybutanoate

説明

(S)-ethyl 3,4-dihydroxybutanoate is a chemical compound with the molecular formula C6H12O4 . It is an ester and a derivative of 3,4-dihydroxybutanoic acid . This compound is used as a chiral source in asymmetric synthesis.

Synthesis Analysis

The synthesis of (S)-ethyl 3,4-dihydroxybutanoate has been reported in the literature. For instance, an improved process for the preparation and isolation of esters of (S)-3,4-O-isopropylidine-3,4-dihydroxybutanoic acid, cyclic orthoesters of (S)-3,4-dihydroxybutanoic acid, and (S)-3-hydroxybutyrolactone in a one-pot process from a carbohydrate substrate is described . Another method involves the reduction of dimethyl malate with borane-dimethyl sulfide complex/NaBH followed by acid-catalyzed reaction with dimethoxypropane to yield the acetonide .

Physical And Chemical Properties Analysis

(S)-ethyl 3,4-dihydroxybutanoate has a molecular weight of 148.16 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 148.07355886 g/mol . The topological polar surface area of the compound is 66.8 Ų . The compound has a complexity of 102 .

科学的研究の応用

Enantioselective Reduction and Synthesis

Enantioselective Reduction : The reduction of ethyl 2-acetoxy-3-oxobutanoate with immobilized baker’s yeast resulted in a high yield of ethyl 2,3-dihydroxybutanoate with over 95% enantiomeric excess. This process highlights the potential of using biocatalysts for the production of chiral compounds (Sakai et al., 1986).

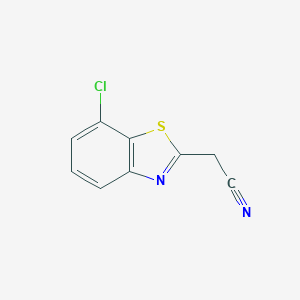

Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate : Using recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase, ethyl (R)-4-chloro-3-hydroxybutanoate was synthesized from ethyl 4-chloroacetoacetate with high yield and enantiomeric excess, demonstrating the effectiveness of microbial cells in the synthesis of optically pure compounds (Yamamoto et al., 2002).

Biosynthesis and Biocatalysis

Biosynthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate Ester : This compound is a precursor for chiral drug production, including statins. Biocatalysis offers a low-cost, high-yield, and enantioselective method for its production. Novel carbonyl reductases from yeast Pichia stipitis have shown promise in the industrial production of this compound (Ye et al., 2011).

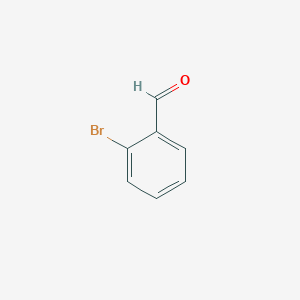

Biocatalyst Research for Synthesis of Ethyl (R)-HPBE : Ethyl(R)-2-hydroxy-4-phenylbutanoate, an intermediate for the synthesis of ACE inhibitors, has been produced using biocatalyst methods, highlighting the role of biocatalysis in pharmaceutical synthesis (Zhao Jin-mei, 2008).

Chemical and Enzymatic Synthesis

Synthesis of Optically Pure Ethyl (R)-4-Cyano-3-hydroxybutanoate : This compound is crucial for the synthesis of cholesterol-lowering drugs like atorvastatin. Various chemical and enzymatic approaches for its synthesis have been explored, emphasizing the importance of this compound in medicinal chemistry (You et al., 2013).

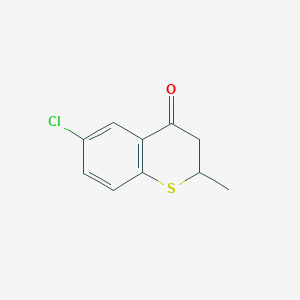

Aerobic Dimerization of Ethyl 4-Thienyl-3-ketobutanoate : This process leads to photochromic diarylethene, showcasing a chemical transformation relevant to the development of photoactive compounds with specific properties and functions (Lvov et al., 2017).

Safety And Hazards

特性

IUPAC Name |

ethyl (3S)-3,4-dihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYSMCMNKCLRND-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-ethyl 3,4-dihydroxybutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)